
1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% (C10F18) is a cyclic perfluorinated compound that is widely used in scientific research. It is a colorless and odorless gas, with a boiling point of -45.7°C and a melting point of -89.4°C. C10F18 is synthesized by a variety of methods, and has a wide range of applications in scientific research, including as a reagent, a solvent, and a reactant.
Aplicaciones Científicas De Investigación
1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including perfluorinated polymers, organometallic compounds, and organosilicon compounds. It is also used as a solvent for the synthesis of organic compounds, and as a reactant in the synthesis of organofluorine compounds. In addition, 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% has been used as a cryogenic fluid in the manufacture of superconducting magnets, and as a propellant in the aerospace industry.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% is not fully understood. However, it is known that the compound is able to interact with biological membranes, and it is thought to disrupt the normal functioning of the membrane by disrupting its normal lipid bilayer structure. This disruption can lead to changes in the permeability of the membrane, which in turn can lead to changes in the biological activity of the cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% are not fully understood. However, it is known that the compound is able to interact with biological membranes, and it is thought to disrupt the normal functioning of the membrane by disrupting its normal lipid bilayer structure. This disruption can lead to changes in the permeability of the membrane, which in turn can lead to changes in the biological activity of the cells. In addition, 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% has been shown to have an effect on the activity of certain enzymes, as well as on the activity of certain hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% in laboratory experiments include its low toxicity, low vapor pressure, and low flammability. In addition, its low boiling point makes it ideal for use in cryogenic applications. However, there are some limitations associated with the use of 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98%. For example, the compound is highly reactive and can react with other compounds, making it difficult to use in certain experiments. In addition, the compound is relatively expensive and can be difficult to obtain in large quantities.
Direcciones Futuras
Given the wide range of applications of 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% in scientific research, there are many possible future directions for research on the compound. These include further research into the synthesis methods, mechanisms of action, and biochemical and physiological effects of 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98%. In addition, research into the use of 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% in cryogenic applications, as well as its use as a propellant, could lead to new and improved applications of the compound. Finally, research into the environmental effects of 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98%, as well as its potential uses in drug delivery, could lead to new and improved applications of the compound.
Métodos De Síntesis
The synthesis of 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98% is typically accomplished using a two-step process. In the first step, a p-tolyl bromide is reacted with a fluorinating agent such as sulfur tetrafluoride (SF4) or sulfur hexafluoride (SF6). The resulting 1,1-bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane is then purified by distillation. The second step involves the reaction of the purified 1,1-bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane with an alkylating agent such as ethyl iodide. This reaction produces the desired 1,1-Bis(p-tolyl)-2,2,3,3,4,4,5,5-octafluorocyclopentane, 98%.
Propiedades
IUPAC Name |
1-methyl-4-[2,2,3,3,4,4,5,5-octafluoro-1-(4-methylphenyl)cyclopentyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F8/c1-11-3-7-13(8-4-11)15(14-9-5-12(2)6-10-14)16(20,21)18(24,25)19(26,27)17(15,22)23/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFUYOKCFZCRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C(C(C(C2(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


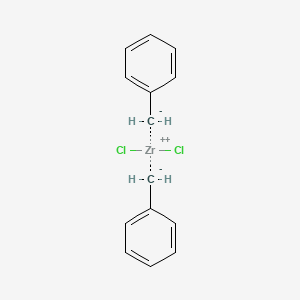
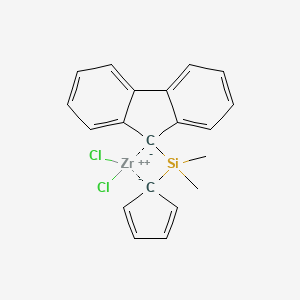

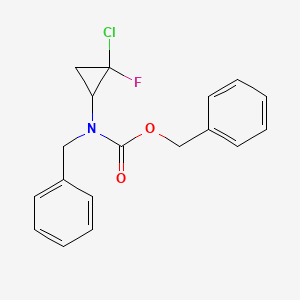
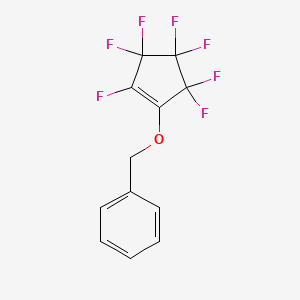

![N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline](/img/structure/B6289363.png)

![2,3-Dihydro-2,2,3,3-tetrafluoro-benzo[b]thiophene S-oxide](/img/structure/B6289386.png)
![4,5,6,7-Tetrahydro-benzo[b]thiophene-4-carbaldehyde](/img/structure/B6289393.png)

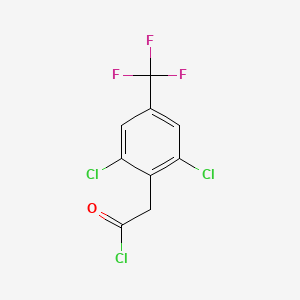
![8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6289418.png)